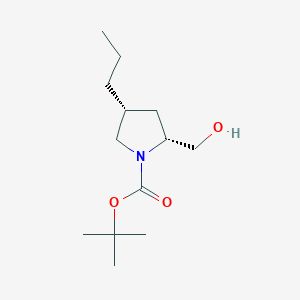
2-(4-((2-Aminothiazol-5-yl)methyl)phenyl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-((2-Aminothiazol-5-yl)methyl)phenyl)acetonitrile is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of the aminothiazole moiety in its structure makes it a valuable scaffold in drug development due to its potential therapeutic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((2-Aminothiazol-5-yl)methyl)phenyl)acetonitrile typically involves multicomponent reactions. One efficient method includes the reaction of 2-aminothiazole with aromatic aldehydes in the presence of barbituric acid or N,N’-dimethyl barbituric acid in an aqueous ethanol medium at 80°C . This catalyst-free approach is advantageous due to its simplicity, faster reaction times, and higher product yields .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of green chemistry and multicomponent reactions are likely employed to ensure efficient and sustainable production .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-((2-Aminothiazol-5-yl)methyl)phenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
2-(4-((2-Aminothiazol-5-yl)methyl)phenyl)acetonitrile has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(4-((2-Aminothiazol-5-yl)methyl)phenyl)acetonitrile involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
2-Aminothiazole: A simpler analog with similar biological activities.
4-Phenylthiazole: Another thiazole derivative with antimicrobial properties.
Thiazole-2-carboxamide: Known for its anti-inflammatory and anticancer activities.
Uniqueness
2-(4-((2-Aminothiazol-5-yl)methyl)phenyl)acetonitrile stands out due to its unique combination of the aminothiazole and phenylacetonitrile moieties, which confer enhanced biological activities and potential therapeutic applications .
Propiedades
Fórmula molecular |
C12H11N3S |
|---|---|
Peso molecular |
229.30 g/mol |
Nombre IUPAC |
2-[4-[(2-amino-1,3-thiazol-5-yl)methyl]phenyl]acetonitrile |
InChI |
InChI=1S/C12H11N3S/c13-6-5-9-1-3-10(4-2-9)7-11-8-15-12(14)16-11/h1-4,8H,5,7H2,(H2,14,15) |
Clave InChI |
UYLJPCWQVJNQNB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CC#N)CC2=CN=C(S2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351607.png)


![[2-({Methyl[(pyren-2-YL)methyl]amino}methyl)phenyl]boronic acid](/img/structure/B13351626.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B13351648.png)


![tert-Butyl 3-(4-bromo-2,5-difluorophenyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13351656.png)



![6-(2,4-Dichlorophenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351695.png)

